molecular formula C13H11NOS B231346 1-Ethoxy[1]benzothieno[3,2-c]pyridine

1-Ethoxy[1]benzothieno[3,2-c]pyridine

Cat. No.: B231346
M. Wt: 229.3 g/mol
InChI Key: ITDBYQXXMNPBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy[1]benzothieno[3,2-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound belongs to the benzothienopyridine family, a class of fused heterocyclic systems known for serving as key structural motifs in the development of novel therapeutic agents . While specific biological data for this derivative may be limited, closely related analogs have demonstrated potent and diverse pharmacological activities, making them valuable tools for biological investigation. Research on similar [1]benzothieno[2,3-c]pyridine derivatives has highlighted their potential as non-steroidal inhibitors of the CYP17 enzyme, a critical target for the treatment of prostate cancer . These compounds can effectively block androgen biosynthesis, showing promising growth inhibition against various cancer cell lines . Furthermore, the structural framework is also recognized for its high affinity for central nervous system (CNS) targets, particularly serotonin receptors such as the 5-HT1A and 5-HT7 receptors . Ligands for these receptors are investigated for their potential in treating a range of disorders, including depression, anxiety, and cognitive impairment . The ethoxy substituent in this particular compound may influence its physicochemical properties, such as lipophilicity and metabolic stability, which are crucial parameters in drug discovery. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this compound as a building block in synthetic chemistry or as a probe for exploring new biological pathways.

Properties

Molecular Formula

C13H11NOS

Molecular Weight

229.3 g/mol

IUPAC Name

1-ethoxy-[1]benzothiolo[3,2-c]pyridine

InChI

InChI=1S/C13H11NOS/c1-2-15-13-12-9-5-3-4-6-10(9)16-11(12)7-8-14-13/h3-8H,2H2,1H3

InChI Key

ITDBYQXXMNPBHE-UHFFFAOYSA-N

SMILES

CCOC1=NC=CC2=C1C3=CC=CC=C3S2

Canonical SMILES

CCOC1=NC=CC2=C1C3=CC=CC=C3S2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Divergences

  • Core Heterocycle Modifications: The substitution of sulfur (benzothiophene) in this compound versus oxygen (furan) in furo[3,2-c]pyridines alters electronic properties and bioavailability. Chromeno[3,2-c]pyridines incorporate a fused chromene ring, increasing planarity and π-π stacking capability, which may enhance MAO-B binding affinity .
  • Substituent Effects: The ethoxy group in the target compound contributes to α2 receptor selectivity by sterically blocking interactions with α1 receptors . In contrast, halogenated derivatives (e.g., 4-chloro-furopyridines) exhibit enhanced electrophilicity, favoring covalent enzyme inhibition (e.g., CYP17) . Multivalent furopyridines with spacer groups demonstrate unique photophysical properties, such as fluorescence quenching, which are absent in benzothieno derivatives .
  • Synthetic Accessibility: Benzothieno[3,2-c]pyridines are synthesized via one-pot condensation, offering higher yields (>70%) compared to multi-step routes for chromeno derivatives (45–60% yield) . Suzuki coupling methods for furopyridines enable precise functionalization but require palladium catalysts, increasing cost and complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.